molecular formula C11H14BrClO B14071524 1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene

1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene

Cat. No.: B14071524
M. Wt: 277.58 g/mol
InChI Key: MYKNTFMDWNJLPG-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromopropyl group, a chloro group, and an ethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene typically involves the halogenation of an appropriate benzene derivative. One common method is the bromination of 1-(2-chloro-3-ethoxyphenyl)propane using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with different functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene involves its interaction with molecular targets through its functional groups. The bromopropyl group can participate in nucleophilic substitution reactions, while the chloro and ethoxy groups can undergo oxidation or reduction. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Bromopropyl)-2-chlorobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.

    1-(3-Bromopropyl)-3-ethoxybenzene: The position of the chloro group is different, which can affect its reactivity and applications.

    1-(3-Bromopropyl)-2-ethoxybenzene:

Uniqueness

1-(3-Bromopropyl)-2-chloro-3-ethoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications, offering versatility in chemical transformations and potential biological activities.

Properties

Molecular Formula

C11H14BrClO

Molecular Weight

277.58 g/mol

IUPAC Name

1-(3-bromopropyl)-2-chloro-3-ethoxybenzene

InChI

InChI=1S/C11H14BrClO/c1-2-14-10-7-3-5-9(11(10)13)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3

InChI Key

MYKNTFMDWNJLPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1Cl)CCCBr

Origin of Product

United States

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